molecular formula C5H6O4 B13453237 Ethyl 2,3-dioxopropanoate

Ethyl 2,3-dioxopropanoate

Cat. No.: B13453237
M. Wt: 130.10 g/mol
InChI Key: NOILYMFGMYURKI-UHFFFAOYSA-N
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Description

Ethyl 2,3-dioxopropanoate is an organic compound with the molecular formula C₅H₆O₄. It is an ester derived from the reaction of ethyl alcohol and oxalic acid. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3-dioxopropanoate can be synthesized through the esterification of oxalic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3-dioxopropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce oxalic acid and ethanol.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride to yield ethyl glycolate.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed:

    Hydrolysis: Oxalic acid and ethanol.

    Reduction: Ethyl glycolate.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Ethyl 2,3-dioxopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

Ethyl 2,3-dioxopropanoate can be compared with other esters, such as ethyl acetate and ethyl propanoate. While all these compounds share the ester functional group, this compound is unique due to the presence of two carbonyl groups adjacent to the ester linkage. This structural feature imparts distinct reactivity and properties to this compound, making it valuable in specific chemical and biological applications.

Comparison with Similar Compounds

    Ethyl acetate: Commonly used as a solvent in various applications.

    Ethyl propanoate: Used in the synthesis of fragrances and flavors.

Ethyl 2,3-dioxopropanoate stands out due to its unique structure and reactivity, making it a compound of interest in various fields of research and industry.

Properties

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

IUPAC Name

ethyl 2,3-dioxopropanoate

InChI

InChI=1S/C5H6O4/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3

InChI Key

NOILYMFGMYURKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C=O

Origin of Product

United States

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